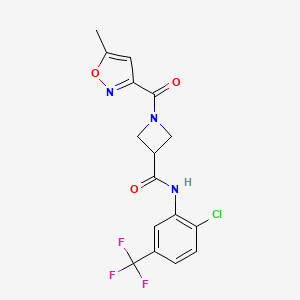

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

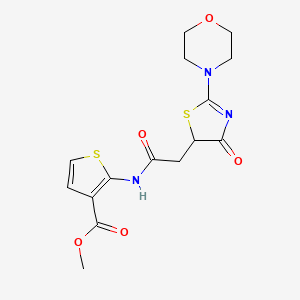

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H13ClF3N3O3 and its molecular weight is 387.74. The purity is usually 95%.

BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structure-Activity Relationship and Bioavailability Enhancement

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide and its derivatives have been explored for their potential as inhibitors of NF-kappaB and AP-1 gene expression. Structure-activity relationship (SAR) studies aiming to improve oral bioavailability identified the critical nature of substituents at different positions on the molecule. Modifications at the 2-, 4-, and 5-positions of the pyrimidine ring were investigated, revealing that the carboxamide group at the 5-position is essential for activity. These findings contribute to the understanding of molecular frameworks necessary for the inhibition of transcription mediated by NF-kappaB and AP-1, potentially offering avenues for therapeutic interventions in diseases where these pathways are dysregulated (Palanki et al., 2000).

Antipathogenic Properties

The chemical's structure has been implicated in antipathogenic studies, where derivatives were synthesized and evaluated for their interaction with bacterial cells. These studies highlight the potential of certain derivatives, particularly those with halogen substitutions, for the development of new antimicrobial agents with antibiofilm properties. Such applications are crucial in addressing the growing concern of biofilm-associated infections and the rising tide of antibiotic resistance (Limban, Marutescu, & Chifiriuc, 2011).

Inhibition of Dihydroorotate Dehydrogenase

Research has explored the inhibition of dihydroorotate dehydrogenase by isoxazole derivatives, shedding light on the potential mechanisms underlying the immunosuppressive effects of these compounds. Such inhibitors have significant implications in the development of therapeutic strategies for autoimmune diseases and organ transplantation by targeting pyrimidine biosynthesis, a critical pathway for lymphocyte proliferation and function (Knecht & Löffler, 1998).

Antitumor Activity

The compound's framework has also been linked to antitumor activities, as demonstrated by its role as a precursor in the synthesis of novel broad-spectrum antitumor agents. These studies provide foundational knowledge for the design and development of new cancer therapies, highlighting the importance of structural modifications for enhanced efficacy and specificity (Stevens et al., 1984).

Anticancer and Anti-inflammatory Agents

Further investigations into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents reveal the multifaceted therapeutic potential of compounds within this chemical class. These studies not only underscore the compound's relevance in oncology but also in the treatment of inflammatory conditions, providing a basis for the development of dual-function medications (Rahmouni et al., 2016).

Propriétés

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3N3O3/c1-8-4-13(22-26-8)15(25)23-6-9(7-23)14(24)21-12-5-10(16(18,19)20)2-3-11(12)17/h2-5,9H,6-7H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMTYBRTINGSHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(5-methylisoxazole-3-carbonyl)azetidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2743240.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2743250.png)